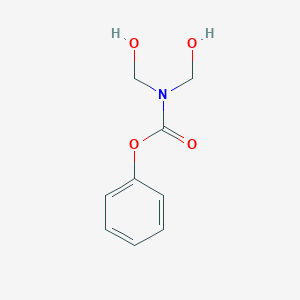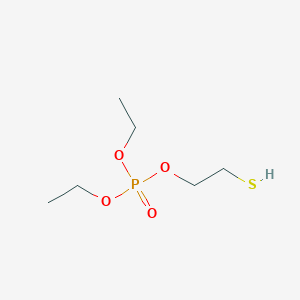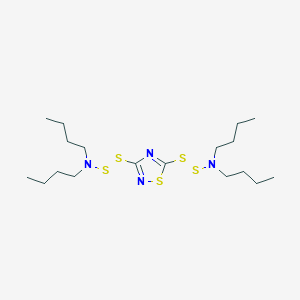
N,N'-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The reaction proceeds through the formation of intermediate hydrazine derivatives, which then cyclize to form the thiadiazole ring .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine), involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives . These products often exhibit enhanced biological activities and are used in various applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial metabolism, leading to antimicrobial effects . It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) include other thiadiazole derivatives such as:
- 1,3,4-Thiadiazole-2-thiol
- 1,3,4-Thiadiazole-5-thiol
- 1,2,4-Thiadiazole-3-thiol
Uniqueness
What sets N,N’-(1,2,4-Thiadiazole-3,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) apart from other thiadiazole derivatives is its unique disulfide linkage, which imparts distinct chemical and biological properties . This structural feature enhances its reactivity and potential for forming various biologically active compounds .
Properties
CAS No. |
62854-94-8 |
|---|---|
Molecular Formula |
C18H36N4S5 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
N-butyl-N-[[5-[(dibutylamino)disulfanyl]-1,2,4-thiadiazol-3-yl]disulfanyl]butan-1-amine |
InChI |
InChI=1S/C18H36N4S5/c1-5-9-13-21(14-10-6-2)26-24-17-19-18(23-20-17)25-27-22(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
AAAKLJLGKCGZJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SSC1=NSC(=N1)SSN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


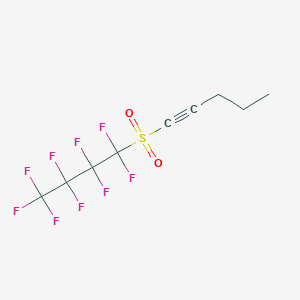
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)

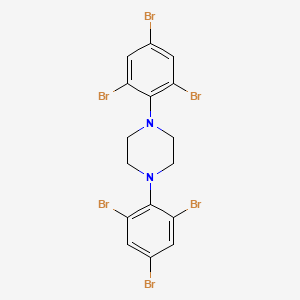
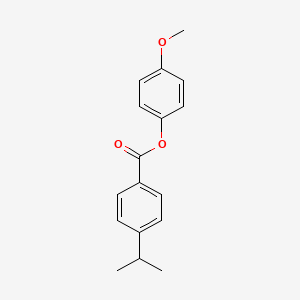
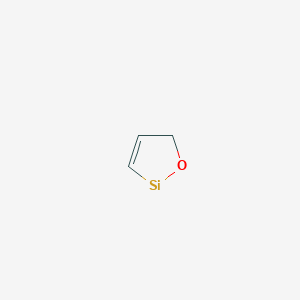
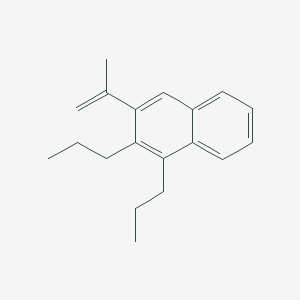
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)


